molecular formula C12H25NO2 B14326041 N-{2-[(2-Ethylhexyl)oxy]propyl}formamide CAS No. 111784-92-0

N-{2-[(2-Ethylhexyl)oxy]propyl}formamide

Cat. No.: B14326041
CAS No.: 111784-92-0
M. Wt: 215.33 g/mol
InChI Key: LEZNMRYFBFTJBE-UHFFFAOYSA-N
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Description

N-{2-[(2-Ethylhexyl)oxy]propyl}formamide is an organic compound with the molecular formula C12H25NO2. It contains a secondary amide group and an ether linkage, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Ethylhexyl)oxy]propyl}formamide typically involves the reaction of 2-ethylhexanol with 3-chloropropylamine to form 3-(2-ethylhexyloxy)propylamine. This intermediate is then reacted with formic acid or a formylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Ethylhexyl)oxy]propyl}formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(2-Ethylhexyl)oxy]propyl}formamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2-[(2-Ethylhexyl)oxy]propyl}formamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The ether and amide groups play crucial roles in these interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-Ethylhexyl)oxy]propyl}formamide is unique due to its specific combination of ether and formamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

111784-92-0

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

N-[2-(2-ethylhexoxy)propyl]formamide

InChI

InChI=1S/C12H25NO2/c1-4-6-7-12(5-2)9-15-11(3)8-13-10-14/h10-12H,4-9H2,1-3H3,(H,13,14)

InChI Key

LEZNMRYFBFTJBE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(C)CNC=O

Origin of Product

United States

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